molecular formula C15H14ClFN2OS2 B2948372 N-(4-fluoro-3-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride CAS No. 2034496-82-5

N-(4-fluoro-3-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride

Cat. No.: B2948372
CAS No.: 2034496-82-5
M. Wt: 356.86
InChI Key: ARPSCQPEZMPIAG-UHFFFAOYSA-N
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Description

N-(4-Fluoro-3-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride is a thiazole-derived compound featuring a thiophen-3-ylmethyl group at the 4-position of the thiazole ring and a 4-fluoro-3-methoxyphenyl substituent at the amine nitrogen. The hydrochloride salt enhances aqueous solubility, a critical factor for pharmaceutical applications.

Properties

IUPAC Name

N-(4-fluoro-3-methoxyphenyl)-4-(thiophen-3-ylmethyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2OS2.ClH/c1-19-14-7-11(2-3-13(14)16)17-15-18-12(9-21-15)6-10-4-5-20-8-10;/h2-5,7-9H,6H2,1H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPSCQPEZMPIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC2=NC(=CS2)CC3=CSC=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The thiophen-3-ylmethyl group may confer distinct solubility and steric profiles compared to pyridine or phenyl substituents .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., hydrobromide salts in ) generally exhibit higher aqueous solubility than free bases due to ionic interactions.
  • Hydrogen Bonding : Protonation sites (e.g., pyridine vs. thiazole nitrogen) influence crystal packing and stability. For example, hydrobromide salts form 3D networks via N–H···Br⁻ and O–H···Br⁻ interactions .
  • Lipophilicity : Thiophene and methoxy groups may reduce logP compared to chlorinated analogs, impacting membrane permeability.

Spectroscopic Characterization

IR and NMR data from analogs provide benchmarks:

  • IR : Thiazole C=S stretches appear at ~1240–1255 cm⁻¹, while NH stretches occur at ~3150–3414 cm⁻¹ . Absence of ν(S–H) (~2500–2600 cm⁻¹) confirms thione tautomer dominance .
  • NMR : Aryl protons in 4-fluorophenyl groups resonate at δ 7.1–7.6 ppm, while thiophene protons appear at δ 6.8–7.4 ppm .

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